molecular formula C10H13ClN2O B3292608 3-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride CAS No. 879-13-0

3-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride

Cat. No.: B3292608
CAS No.: 879-13-0
M. Wt: 212.67 g/mol
InChI Key: IXPKJDGJYDFJDU-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is a chemical compound with the molecular formula C10H12N2O·HCl

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Reduction of Quinoline Derivatives: Quinoline derivatives can be reduced using hydrogenation techniques to obtain the tetrahydroquinoline structure.

  • Amination of Tetrahydroquinoline Derivatives:

  • Methylation of Tetrahydroquinoline Derivatives: Methylation can be performed using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the above synthetic routes. The reactions are carried out in reactors under controlled conditions to ensure high yield and purity. The process may involve the use of catalysts and solvents to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinoline derivatives.

  • Reduction: Reduction reactions can be used to convert the compound to simpler derivatives.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: Quinoline derivatives

  • Reduction: Simpler tetrahydroquinoline derivatives

  • Substitution: Derivatives with different functional groups

Scientific Research Applications

3-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to investigate its effects on various biological systems.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 3-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one hydrochloride

  • 3-Amino-1,2,3,4-tetrahydroquinolin-2-one hydrochloride

  • 3-Amino-7-bromo-1,2,3,4-tetrahydroquinolin-2-one hydrochloride

Uniqueness: 3-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is unique in its structure and potential applications compared to similar compounds. Its specific arrangement of atoms and functional groups allows for distinct chemical and biological properties.

Properties

IUPAC Name

3-amino-1-methyl-3,4-dihydroquinolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c1-12-9-5-3-2-4-7(9)6-8(11)10(12)13;/h2-5,8H,6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPKJDGJYDFJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2CC(C1=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879-13-0
Record name 2(1H)-Quinolinone, 3-amino-3,4-dihydro-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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